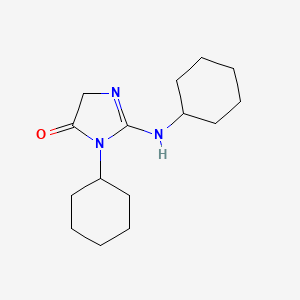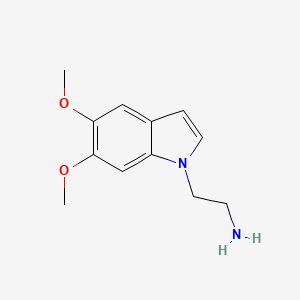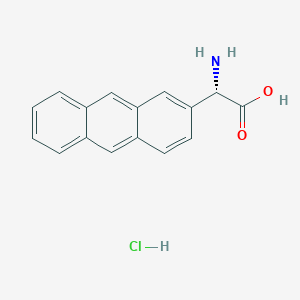
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is an organic compound characterized by the presence of a chlorine atom and four hydroxyl groups attached to a five-carbon chain. This compound is notable for its stereochemistry, with the (2S,3S,4S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol typically involves the chlorination of pentane-1,2,3,4-tetraol. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of pentane-1,2,3,4-tetraol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed in substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes depending on the extent of oxidation.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: The major products are derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which (2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol: Similar structure but with a bromine atom instead of chlorine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of chlorine.
(2S,3S,4S)-5-Fluoropentane-1,2,3,4-tetraol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is unique due to the specific properties imparted by the chlorine atom, such as its reactivity and ability to form halogen bonds. These properties differentiate it from its bromine, iodine, and fluorine analogs, making it particularly useful in certain chemical and biological applications.
Propiedades
Fórmula molecular |
C5H11ClO4 |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
(2S,3S,4S)-5-chloropentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11ClO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
ITZUYINNFCACKN-MROZADKFSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](CCl)O)O)O)O |
SMILES canónico |
C(C(C(C(CCl)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
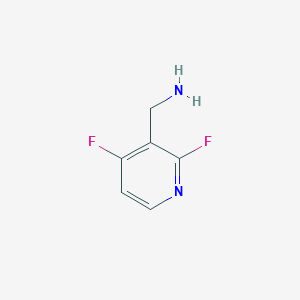
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
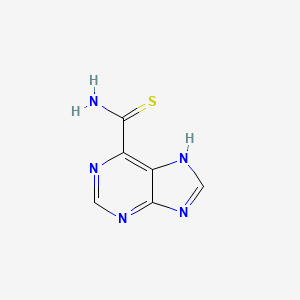
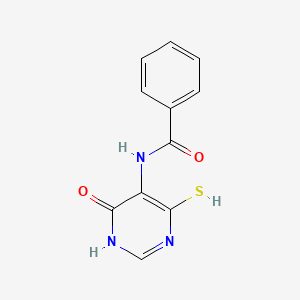
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
